molecular formula C12H9BrN2O B11969502 4-Bromo-2-[(2-pyridinylimino)methyl]phenol

4-Bromo-2-[(2-pyridinylimino)methyl]phenol

Cat. No.: B11969502
M. Wt: 277.12 g/mol
InChI Key: RXKWERDYZGNGDB-UHFFFAOYSA-N
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Description

4-Bromo-2-[(2-pyridinylimino)methyl]phenol is an organic compound with the molecular formula C12H9BrN2O It is a brominated phenol derivative with a pyridine ring attached through an imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(2-pyridinylimino)methyl]phenol typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 2-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(2-pyridinylimino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-[(2-pyridinylimino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(2-pyridinylimino)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the imino group can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[(2-pyridinylamino)methyl]phenol
  • 4-Bromo-2-[(4-methyl-2-pyridinyl)amino)methyl]phenol
  • 4-Bromo-2-[(5-chloro-pyridin-2-ylimino)methyl]phenol

Uniqueness

4-Bromo-2-[(2-pyridinylimino)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H9BrN2O

Molecular Weight

277.12 g/mol

IUPAC Name

4-bromo-2-(pyridin-2-yliminomethyl)phenol

InChI

InChI=1S/C12H9BrN2O/c13-10-4-5-11(16)9(7-10)8-15-12-3-1-2-6-14-12/h1-8,16H

InChI Key

RXKWERDYZGNGDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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